Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound is particularly noted for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzo[b]thiophenes
- Sulfoxides and sulfones
- Alcohols and aldehydes
Scientific Research Applications
Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-psychotic effects.
Mechanism of Action
The mechanism of action of Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
- Ethyl 2-chlorobenzo[b]thiophene-3-carboxylate
- Ethyl 7-bromobenzo[b]thiophene-2-carboxylate
- Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate
Comparison: Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which influences its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative exhibits different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in its class .
Properties
IUPAC Name |
ethyl 7-chloro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWRJGPKZNEBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356347 | |
Record name | Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90407-15-1 | |
Record name | Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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